Phenyl[2-(1-naphtyl)ethenyl] ketone
Description
Contextualization within Modern Organic Synthesis and Materials Science Research
In the realm of modern organic synthesis, α,β-unsaturated carbonyl compounds like Phenyl[2-(1-naphtyl)ethenyl] ketone are crucial building blocks. rsc.org Their synthesis has been a focal point of research for decades, with methodologies such as carbonylation reactions providing an atom-efficient means to produce these valuable products. rsc.org The presence of both an alkene and a ketone functional group in a conjugated system allows for a variety of chemical transformations, making it a versatile intermediate. psiberg.com
In materials science, the interest in chalcone (B49325) derivatives, including those with naphthyl moieties, is growing. researchgate.net These compounds are being explored for their potential applications in various technologies, driven by their unique electronic and photophysical properties. Research into naphthyl-based chalcone derivatives is paving the way for the development of novel materials with tailored functionalities. researchgate.net
Overview of Alpha, Beta-Unsaturated Ketones and Chalcone Analogues in Academia
Alpha, beta-unsaturated ketones, also known as enones, are a class of organic compounds containing both alkene and ketone functional groups in conjugation. psiberg.com This structural arrangement leads to unique reactivity, making them valuable intermediates in a wide range of chemical reactions. psiberg.comquora.com The synthesis of α,β-unsaturated ketones can be achieved through various methods, including the Meyer–Schuster rearrangement, the Pauson–Khand reaction, and the Robinson annulation. psiberg.com
Chalcones are a specific type of α,β-unsaturated ketone where the carbonyl group is flanked by two aromatic rings. nih.gov They are naturally occurring compounds found in many plants and are known for their diverse biological activities. nih.govmdpi.comacs.org The ease of their synthesis, typically through the Claisen-Schmidt condensation, has led to the creation of a vast library of chalcone analogues with a wide array of substituents on the aromatic rings. acs.orgacs.org These synthetic derivatives are extensively studied in academia for their potential applications in various scientific fields. nih.govmdpi.com
Identification of Key Research Gaps and Future Investigative Avenues for this compound
While research into chalcones is extensive, there are still underexplored areas concerning specific derivatives like this compound. A significant research gap lies in the comprehensive characterization of its solid-state properties and its potential as a precursor for novel polymeric materials.
Future investigations could focus on:
Advanced Synthesis and Derivatization: Developing more efficient and sustainable synthetic routes to this compound and its derivatives. This could involve exploring novel catalytic systems or flow chemistry approaches.
Photophysical and Electronic Properties: A detailed study of the photophysical properties, such as fluorescence and phosphorescence, could unveil its potential in optoelectronic devices like organic light-emitting diodes (OLEDs).
Polymerization and Material Science Applications: Investigating the polymerization of this compound to create novel polyether ketones or other polymers with unique thermal and mechanical properties. google.com
Computational Modeling: Employing computational tools to predict the properties of new derivatives and to understand the structure-property relationships in this class of compounds. nih.gov
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Synonym | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 1-Naphthyl-3-phenyl-2-propen-1-one | C19H14O | 258.32 | 98-100 | - |
| 2-Naphthyl phenyl ketone | 2-Benzoylnaphthalene | C17H12O | 232.28 | 80-82 sigmaaldrich.com | 398 sigmaaldrich.com |
| Chalcone | Benzalacetophenone | C15H12O | 208.26 | 55-57 | 345-348 |
Structure
3D Structure
Properties
IUPAC Name |
3-naphthalen-1-yl-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-19(17-8-2-1-3-9-17)14-13-16-11-6-10-15-7-4-5-12-18(15)16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXOKTVNGKSFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Phenyl 2 1 Naphtyl Ethenyl Ketone
Classical Aldol-Type Condensation Pathways for Ethenyl Ketone Formation
Aldol-type condensations represent the most traditional and widely employed route for synthesizing chalcones. eurekaselect.comresearchgate.net These reactions involve the base- or acid-catalyzed reaction between a ketone possessing α-hydrogens and an aldehyde. wikipedia.orggordon.edu
Claisen-Schmidt Condensation Variants with Modified Catalysis
The Claisen-Schmidt condensation is a cornerstone in the synthesis of Phenyl[2-(1-naphtyl)ethenyl] ketone. This reaction involves the condensation of acetophenone (B1666503) with 1-naphthaldehyde (B104281). researchgate.net The reaction is typically carried out in a polar solvent and can take several hours to complete. researchgate.net While traditionally catalyzed by strong bases like sodium hydroxide (B78521) or potassium hydroxide, which can lead to side reactions and purification challenges, modern variants employ a diverse array of catalysts to improve yields, reduce reaction times, and enhance sustainability. eurekaselect.comgoogle.comtaylorandfrancis.com
Modified catalytic systems have been developed to overcome the limitations of traditional strong acid or base catalysts. google.com These include heterogeneous catalysts and more environmentally friendly options. For instance, animal bone meal (ABM) and its doped versions with potassium fluoride (B91410) (KF) or sodium nitrate (B79036) (NaNO3) have been used as effective heterogeneous catalysts in the Claisen-Schmidt condensation, with reactions proceeding in methanol (B129727) at room temperature or under microwave irradiation in water. researcher.life Another advanced catalytic approach involves the use of magnetic zeolite-like metal-organic framework composites (e.g., Fe3O4@ZIF-8), which offer high yields (85-95%) and allow for easy catalyst recovery. google.com
| Catalyst System | Reactants | Conditions | Yield | Reference |
| NaOH | Acetophenone, Benzaldehyde | Ethanol, 20 min | Precipitate formed | gordon.edu |
| KF/Animal Bone Meal | Various aldehydes & ketones | Methanol, Room Temp. | 79-97% | researcher.life |
| NaNO3/Animal Bone Meal | Various aldehydes & ketones | Methanol, Room Temp. | 81-94% | researcher.life |
| Fe3O4@ZIF-8 | Acetophenone derivatives, Benzaldehyde derivatives | Not specified | 85-95% | google.com |
| H5PMo10V2O40/SiO2 | Various aldehydes & ketones | Solvent-free | Excellent | researchgate.net |
Directed Aldol (B89426) Additions for Enhanced Regio- and Stereoselectivity
To overcome challenges in controlling reactivity and selectivity in crossed aldol reactions, directed aldol addition methods have been developed. libretexts.orgyoutube.com This strategy involves the pre-formation of a specific enolate from one carbonyl compound using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. organic-chemistry.org This pre-formed enolate then reacts with a second carbonyl compound, which acts as the electrophile. libretexts.org
In the context of synthesizing this compound, acetophenone would be treated with LDA to selectively form its kinetic enolate. This enolate would then be reacted with 1-naphthaldehyde. This approach ensures that acetophenone acts as the nucleophile and 1-naphthaldehyde as the electrophile, preventing self-condensation of the ketone and leading to the desired β-hydroxy ketone intermediate with high regioselectivity. youtube.comorganic-chemistry.org Subsequent dehydration, often promoted by heat or acidic/basic workup, yields the final α,β-unsaturated ketone. pressbooks.pub This method provides greater control over the reaction outcome compared to classical Claisen-Schmidt conditions where multiple products can form. libretexts.org
Organometallic and Cross-Coupling Approaches to Carbon-Carbon Bond Formation
Modern organic synthesis has seen a surge in the use of organometallic reagents and cross-coupling reactions to form carbon-carbon bonds with high precision and efficiency.
Palladium-Catalyzed Coupling Reactions for Aryl-Alkenyl Linkages
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, offer powerful alternatives for the synthesis of chalcones. eurekaselect.comresearchgate.net These methods are instrumental in forming the aryl-alkenyl bond of this compound. For instance, a Heck reaction could potentially be employed by coupling 1-iodonaphthalene (B165133) with phenyl vinyl ketone.
More advanced palladium-catalyzed reactions involve the direct C-H activation and functionalization. nih.gov For example, the ortho-acylation of 2-phenylpyridine (B120327) has been achieved using palladium catalysts, demonstrating the potential for direct C-H functionalization in ketone synthesis. nih.gov These methods, while often requiring specific directing groups, represent a highly efficient and atom-economical approach to constructing complex molecular architectures.
| Reaction Type | General Reactants | Catalyst | Key Bond Formation |
| Suzuki Coupling | Organoboron compound, Organic halide | Palladium complex | C-C |
| Heck Reaction | Alkene, Aryl or vinyl halide | Palladium complex | C-C |
| C-H Acylation | Arene, Aldehyde | Palladium acetate (B1210297) | C-C (Aryl-Ketone) |
Grignard Reagent Applications in Ketone Synthesis and Derivatization
Grignard reagents (RMgX) are highly versatile organometallic compounds widely used in the synthesis of ketones. masterorganicchemistry.com One common method involves the reaction of a Grignard reagent with a nitrile, followed by hydrolysis, to produce a ketone. masterorganicchemistry.com To synthesize this compound, one could envision the reaction of a phenylmagnesium halide with 2-(1-naphtyl)acrylonitrile.
Alternatively, Grignard reagents react with Weinreb amides (N-methoxy-N-methyl amides) to afford ketones. This method is often preferred as it avoids the formation of tertiary alcohol byproducts that can occur with the reaction of Grignard reagents with esters or acid chlorides. adichemistry.com
Grignard reagents can also be used to derivatize ketones. For instance, the reaction of this compound with a Grignard reagent would lead to a nucleophilic attack on the carbonyl carbon, resulting in the formation of a tertiary alcohol. libretexts.orglibretexts.org
Advanced Catalytic Systems for Efficient and Sustainable Synthesis
The development of advanced catalytic systems is driven by the need for more efficient, selective, and environmentally benign synthetic processes. For chalcone (B49325) synthesis, a variety of innovative catalysts have been reported.
Heteropoly acids (HPAs) supported on silica, such as H5PMo10V2O40/SiO2, have been shown to be reusable and highly effective heterogeneous catalysts for Claisen-Schmidt condensations under solvent-free conditions. researchgate.net These catalysts are noted for their thermal stability and low toxicity. researchgate.net
Magnetic nanocatalysts, like the Fe3O4@ZIF-8 core-shell material, offer a solution to the problem of catalyst recovery and reuse. google.com These catalysts have demonstrated high efficiency in chalcone synthesis and can be easily separated from the reaction mixture using a magnet. google.com
Furthermore, eco-friendly catalysts derived from natural sources, such as animal bone meal, have been successfully employed. researcher.life These materials are inexpensive and contribute to the development of more sustainable chemical processes. researcher.life The use of sonochemical irradiation in conjunction with basic activated carbon catalysts also represents a green method that can significantly enhance reaction yields and selectivity. taylorandfrancis.com
Organocatalysis in Stereoselective this compound Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the context of chalcone synthesis, organocatalysts can facilitate stereoselective transformations, yielding enantiomerically enriched products. While direct organocatalytic asymmetric synthesis of this compound is an area of ongoing research, the principles can be extrapolated from related transformations.
For instance, the asymmetric sulfa-Michael addition of thiols to chalcones, catalyzed by bifunctional cinchona alkaloid derivatives, has been shown to produce chiral β-sulfanyl ketones with high enantioselectivity. beilstein-journals.org A newly developed quinine (B1679958) sulfonamide organocatalyst has been successfully employed in the enantioselective sulfa-Michael addition of naphthalene-1-thiol to trans-chalcones, affording enantiomerically enriched β-naphthyl-β-sulfanyl ketones with up to 96% enantiomeric excess (ee) at a low catalyst loading of 1 mol %. beilstein-journals.org This highlights the potential of organocatalysis to control the stereochemical outcome of reactions involving chalcone scaffolds.
Furthermore, organocatalytic strategies have been developed for the asymmetric reductive amination of phenyl ketones, a reaction that could be conceptually applied to precursors of this compound. researchgate.net Chiral phosphoric acids are predominant organocatalysts for these reactions, utilizing Hantzsch esters, silanes, or boranes as reducing agents. researchgate.net The development of organocatalytic methods for the regio- and asymmetric C-selective SNAr reactions also demonstrates the potential to construct complex chiral structures, such as spiro-pyrrolidone-3,3'-oxoindoles, with high yields and enantioselectivities. nih.gov
The table below summarizes representative organocatalytic approaches that could be adapted for the stereoselective synthesis of derivatives of this compound.
| Catalyst Type | Reaction Type | Substrates | Key Features |
| Cinchona Alkaloid Derivative | Sulfa-Michael Addition | Chalcones, Thiols | High enantioselectivity (up to 96% ee) |
| Chiral Phosphoric Acid | Asymmetric Reductive Amination | Phenyl Ketones, Amines | Metal-free, various reducing agents |
| O-Benzoylated Cinchona Alkaloid | Nucleophilic Aromatic Substitution | β-Dicarbonyl Compounds | High yields and enantioselectivity (up to 92% ee) |
Heterogeneous Catalysis for Green Chemical Processing
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery, reusability, and waste reduction, aligning with the principles of green chemistry. psu.edu The synthesis of chalcones, including this compound, has been a fertile ground for the application of various solid catalysts.
The Claisen-Schmidt condensation, the cornerstone of chalcone synthesis, has been successfully adapted to use heterogeneous catalysts, moving away from traditional homogeneous basic or acidic media that pose separation and disposal challenges. psu.eduresearchgate.net A variety of solid basic catalysts have been explored, including:
Montmorillonite K-10 psu.edu
Anhydrous K2CO3 psu.edumdpi.com
Fused Ba(OH)2 psu.edu
Hydrotalcites mdpi.com
MgO mdpi.com
These catalysts have demonstrated high efficiency, leading to good yields of chalcones under milder reaction conditions and often with simplified work-up procedures. psu.edumdpi.com For example, the use of Montmorillonite K-10 under microwave irradiation has been shown to be a very efficient, simple, and high-yielding method for the synthesis of substituted chalcones. psu.edu
Solid acid catalysts, such as H5PMo10V2O40 supported on SiO2, have also been employed for the Claisen-Schmidt condensation in solvent-free conditions, offering excellent reusability. researchgate.net Furthermore, nanocatalysts, such as those derived from LDH/graphene, are gaining attention due to their high activity and selectivity in chalcone synthesis. mdpi.compropulsiontechjournal.com
The following table provides an overview of different heterogeneous catalysts used in chalcone synthesis.
| Catalyst | Reaction Conditions | Advantages |
| Montmorillonite K-10 | Microwave irradiation | High efficiency, short reaction time, high yields |
| Anhydrous K2CO3, Fused Ba(OH)2 | Microwave irradiation | Good yields, shorter reaction times |
| Activated Hydrotalcites | 40 °C, various solvents | Good catalyst for chalcone synthesis |
| H5PMo10V2O40/SiO2 | Solvent-free | Reusable, environmentally benign |
Chemo- and Regioselective Considerations in Multi-Substituted Ketone Syntheses
The synthesis of multi-substituted ketones, such as derivatives of this compound, often presents challenges in controlling chemo- and regioselectivity. The presence of multiple reactive sites in the starting materials or intermediates can lead to the formation of undesired side products.
In the context of chalcone synthesis via Claisen-Schmidt condensation, a key challenge is to prevent side reactions like Michael addition, which can lower the selectivity towards the desired chalcone. mdpi.com The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards the intended product. For instance, in the synthesis of chalcones using activated hydrotalcites, the use of aprotic solvents like acetonitrile (B52724) (ACN) has been shown to favor the formation of the trans-chalcone with higher selectivity compared to protic solvents like methanol. mdpi.com
Catalyst-controlled carbocyclization of 2-alkynyl aryl ketones provides a compelling example of achieving chemo- and regioselectivity. nih.gov Depending on the catalyst used, the reaction can be directed to form either 1-indanones via a 5-exo-dig cyclization (Rhodium(III) catalysis) or 1-naphthols through a 6-endo-dig cyclization (Copper(I) catalysis), both with excellent chemo- and regioselectivity. nih.gov
Furthermore, the synthesis of polycondensed indoles and imidazoles functionalized with acylethenyl groups has been achieved through a catalyst-free, one-pot chemo- and regioselective process, highlighting that careful optimization of reaction conditions can lead to highly selective transformations even without a catalyst. nih.gov
Flow Chemistry and Continuous Synthesis Protocols for Scale-Up Research
Flow chemistry has emerged as a transformative technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in scalability, safety, and process control. The continuous nature of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to improved yields and selectivities compared to batch processes. youtube.com
While specific literature on the flow synthesis of this compound is not extensively available, the principles of flow chemistry are readily applicable to chalcone synthesis. The Claisen-Schmidt condensation, being a well-established reaction, is a prime candidate for adaptation to a continuous flow setup. This would involve pumping solutions of the corresponding acetophenone and naphthaldehyde through a heated reactor coil, potentially packed with a heterogeneous catalyst (a packed-bed reactor). youtube.com
Key advantages of employing flow chemistry for the synthesis of this compound would include:
Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, which is particularly beneficial for exothermic reactions. youtube.com
Improved Mixing: Efficient mixing of reagents in flow reactors can lead to faster reaction rates and more consistent product quality.
Scalability: Scaling up production in a flow system is typically achieved by running the reactor for longer periods or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. youtube.com
Safety: The small reaction volumes within a flow reactor at any given time minimize the risks associated with handling hazardous reagents or exothermic reactions.
The use of packed-bed reactors containing a solid-supported catalyst would also facilitate continuous production and simplify product purification, as the catalyst is retained within the reactor. youtube.com
Advanced Chemical Reactivity and Mechanistic Transformations of Phenyl 2 1 Naphtyl Ethenyl Ketone
Nucleophilic and Electrophilic Addition Reactions at the Ethenyl Moiety
The conjugated system in Phenyl[2-(1-naphtyl)ethenyl] ketone features an electron-deficient β-carbon, making the ethenyl moiety a prime target for nucleophilic attack, while also being susceptible to certain electrophilic and cycloaddition reactions.
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like chalcones. In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the enone system. This reactivity is a cornerstone for the derivatization of the chalcone (B49325) scaffold. A wide variety of nucleophiles, including thiols, amines, and carbanions (such as those derived from 1,3-dicarbonyl compounds), can participate in this reaction. researchgate.netfabad.org.tr
The reaction with thiols is of particular note; both ionized (thiolate) and neutral thiol species can add to the double bond. nih.gov The process is often base-catalyzed and leads to the formation of β-thioether ketone derivatives. Similarly, the reaction with active methylene (B1212753) compounds, often performed under base catalysis, results in the formation of a new carbon-carbon bond, yielding more complex molecular architectures. These adducts can subsequently undergo intramolecular cyclization, providing a versatile route to various heterocyclic systems. researchgate.netfabad.org.tr
Table 1: Examples of Michael Addition for Chalcone Derivatization
| Nucleophile (Michael Donor) | Reagent Example | Product Type |
|---|---|---|
| Thiol | Glutathione, N-acetylcysteine | β-Thioether Ketone |
| Amine | Cyclic Thiourea | Imidazo[2,3-b]1,3-thiazine (after cyclization) fabad.org.tr |
| Carbanion | 1,3-Dicarbonyl Compounds | Substituted Cyclopropanes or Furans (after cyclization) researchgate.net |
This table presents generalized derivatization strategies applicable to the chalcone scaffold.
The electron-deficient double bond of the chalcone framework allows it to participate as a dienophile or dipolarophile in various cycloaddition reactions. fabad.org.tr While specific Diels-Alder reactions involving this compound are not extensively documented, the general reactivity pattern of chalcones suggests their capability to react with dienes to form cyclohexene (B86901) derivatives. fabad.org.tr
More commonly reported are [2+2] and 1,3-dipolar cycloadditions. The intermolecular [2+2] photocycloaddition, discussed further in section 3.3, typically leads to the formation of cyclobutane (B1203170) dimers. rsc.orgresearchgate.net
Furthermore, chalcones readily react with 1,3-dipoles, such as azomethine ylides, in a regio- and stereoselective manner. These reactions provide efficient routes to highly substituted five-membered heterocyclic rings, like pyrrolizidines. The regioselectivity of these additions can often be predicted using computational methods like Density Functional Theory (DFT), which analyze the electronic properties of the reactants.
Reductive and Oxidative Transformations of the Carbonyl and Alkene Groups
The presence of two reducible groups (carbonyl and alkene) and an oxidizable alkene offers a rich landscape for redox transformations. The selectivity of these reactions is highly dependent on the choice of reagents and reaction conditions.
The reduction of the chalcone scaffold can be directed toward three primary outcomes: selective saturation of the carbon-carbon double bond, selective reduction of the carbonyl group, or complete reduction of both moieties. acs.org Catalytic hydrogenation is a common method to achieve the selective reduction of the C=C bond, yielding the corresponding saturated ketone, a dihydrochalcone. westmont.eduscispace.com This transformation is typically accomplished using catalysts like palladium on carbon (Pd/C) with a hydrogen source. westmont.edu Transfer hydrogenation, using hydrogen donors like pinacolborane or isopropanol, also provides a mild and effective method for this selective 1,4-reduction. acs.orgorganic-chemistry.org
Conversely, selective reduction of the carbonyl group to an allylic alcohol requires specific reagents that favor 1,2-reduction, such as sodium borohydride (B1222165) (NaBH₄), often in the presence of cerium chloride (Luche reduction). researchgate.netncert.nic.in More aggressive reducing agents like lithium aluminum hydride (LiAlH₄) or harsh catalytic hydrogenation conditions (high pressure/temperature) tend to reduce both the alkene and carbonyl functionalities, resulting in a saturated alcohol. westmont.eduncert.nic.in
Table 2: Selective Reduction of the Chalcone Scaffold
| Reagent(s) | Primary Product | Type of Reduction |
|---|---|---|
| H₂, Pd/C | Saturated Ketone (Dihydrochalcone) | Selective C=C Reduction westmont.eduscispace.com |
| Pinacolborane, Chiral Phosphoric Acid | Chiral Saturated Ketone | Asymmetric Transfer Hydrogenation (C=C) organic-chemistry.org |
| NaBH₄, CeCl₃ (Luche Reduction) | Allylic Alcohol | Selective C=O Reduction researchgate.net |
This table summarizes common reductive transformations for the general chalcone structure.
The electron-rich carbon-carbon double bond is the primary site for oxidative transformations. A key reaction is epoxidation, which can be achieved using peroxy acids (e.g., m-CPBA) or hydrogen peroxide in an alkaline medium, a method often considered a green chemistry approach. fabad.org.trwmich.eduyoutube.com This reaction forms a chalcone epoxide, a versatile intermediate that can undergo subsequent ring-opening and rearrangement reactions. wmich.eduthieme-connect.com
Under different conditions, the alkene can undergo oxidative cleavage. Strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) or ozonolysis followed by an oxidative workup will cleave the double bond to yield a carboxylic acid (from the naphthyl side) and benzoic acid. libretexts.orgmasterorganicchemistry.com A milder ozonolysis with a reductive workup (e.g., using zinc or dimethyl sulfide) would yield the corresponding aldehydes. libretexts.org An unusual oxidative C-C bond cleavage of chalcone epoxides has also been observed using iodine in methanol (B129727), leading to α,α-dimethoxyacetophenones. thieme-connect.com
Photochemical Reactivity and Excited State Behavior
The extended π-system, incorporating the phenyl, enone, and naphthyl moieties, makes this compound highly photoreactive. The naphthyl group, in particular, acts as a potent chromophore. Upon absorption of UV or visible light, the molecule is promoted to an excited state, enabling reactions that are typically inaccessible under thermal conditions. rsc.orgnih.gov
A fundamental photochemical process for chalcones is the reversible E/Z (trans/cis) isomerization around the central double bond. researchgate.netresearchgate.netnih.gov The naturally occurring and more thermodynamically stable form is the E-isomer. ulpgc.es Irradiation with light of an appropriate wavelength can populate the excited state, which can then relax to either the E or Z ground state, leading to a photostationary state mixture of the two isomers. nih.govmdpi.com
Another significant photochemical reaction is the intermolecular [2+2] photocycloaddition, or dimerization. researchgate.netnih.gov In this process, the excited state of one chalcone molecule reacts with the ground state of another. This cycloaddition can lead to the formation of various cyclobutane stereoisomers (e.g., syn/anti, head-to-head/head-to-tail), with the product distribution often influenced by the reaction medium (solution vs. solid state) or the use of photocatalysts or confining templates. rsc.orgresearchgate.netnih.gov
Photoisomerization Mechanisms and Quantum Yield Studies
Chalcones, including this compound, are known to be photo-isomerizable chromophores. photos.or.kr Upon irradiation with UV light, they can undergo E/Z (trans/cis) isomerization around the central carbon-carbon double bond. photos.or.krresearchgate.net The E-isomer is generally the more thermodynamically stable form. ulpgc.es
A study on a dichlorinated chalcone derivative, (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one, reported a conversion efficiency of 50.06% for E to Z isomerization upon illumination with 365 nm UV light, with photosaturation occurring in approximately 60 seconds. researchgate.net Interestingly, for this specific derivative, no reverse (Z to E) isomerization was observed, suggesting the Z-isomer was highly stable, a desirable property for applications like permanent optical storage devices. researchgate.net
Table 1: Photoisomerization Data for a Chalcone Analogue
| Chalcone Derivative | Isomerization Type | Conversion Efficiency (%) | Time to Photosaturation (s) | Back Relaxation |
|---|---|---|---|---|
| (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | E → Z | 50.06 | ~60 | Zero |
Data sourced from a study on photoisomerization mechanisms of chalcone molecules. researchgate.net
Photo-Fries Rearrangements and Intramolecular Processes
The Photo-Fries rearrangement is a photochemical reaction where a phenolic ester is converted into a hydroxy aryl ketone upon exposure to UV light, typically without a catalyst. sigmaaldrich.cnwikipedia.orgslideshare.net The reaction proceeds through a radical mechanism, where the ester undergoes homolytic cleavage to form a phenoxy radical and an acyl radical pair within a solvent cage. slideshare.net These radicals can then recombine to form ortho- and para-acyl phenols. wikipedia.orgslideshare.net
While this compound itself is a ketone and not an ester, its structural components are relevant to related intramolecular photochemical processes. Studies on naphthyl esters, such as 1-naphthyl acetate (B1210297) and 2-naphthyl acetate, have demonstrated their susceptibility to Photo-Fries rearrangements. acs.orgacs.org For example, irradiation of 1-naphthyl acetate yields 1-hydroxy-2-acylnaphthalenes. acs.org These studies indicate that the excited singlet state is the immediate precursor to the radical pair. acs.org
Furthermore, related intramolecular photocycloaddition reactions have been observed in similar systems. For instance, 2-acetonaphthones bearing a tethered alkenyl group can undergo an enantioselective intramolecular ortho photocycloaddition when irradiated with visible light in the presence of a chiral Lewis acid. researchgate.net This suggests that the naphthyl moiety in this compound could potentially participate in various intramolecular photochemical reactions, although specific studies on its Photo-Fries rearrangement are not prominent. Other intramolecular processes observed in related ketones include 1,3-acyl shifts and decarbonylation upon irradiation. researchgate.net
Reaction Mechanism Elucidation Studies
The reaction kinetics and thermodynamics of this compound and its analogues are crucial for understanding and predicting their chemical behavior. A significant area of study involves the reaction of aryl radicals with molecules containing triple bonds, which is relevant to the formation of polycyclic aromatic hydrocarbons (PAHs) in combustion processes. maxapress.commaxapress.com
A detailed kinetic study investigated the reaction between the 2-naphthyl radical and phenylacetylene. maxapress.commaxapress.com Using RRKM/master-equation simulations, temperature- and pressure-dependent rate constants were determined for the reaction pathways between 500–2500 K. maxapress.commaxapress.com The dominant initial step is the addition of the radical to the terminal carbon of the acetylene (B1199291) group, forming a 2-styrylnaphthalene radical intermediate. maxapress.commaxapress.com
At pressures around 760 Torr and temperatures below 1300 K, the stabilization of this radical intermediate is the prevailing pathway. maxapress.commaxapress.com However, above 1300 K, the direct formation of 2-phenylethynyl-naphthalene and a hydrogen atom becomes the more favorable channel. maxapress.commaxapress.com The subsequent reactions of the 2-styrylnaphthalene radical are also temperature-dependent; at lower temperatures, intramolecular hydrogen transfer and isomerization dominate, while at higher temperatures, C-H beta-scission to form 2-phenylethynyl-naphthalene is prominent. maxapress.commaxapress.com
Table 2: Dominant Reaction Pathways for 2-Naphthyl Radical + Phenylacetylene at 760 Torr
| Temperature Range | Dominant Initial Pathway | Dominant Subsequent Pathway (from intermediate) |
|---|---|---|
| < 1300 K | Stabilization of 2-styrylnaphthalene radical | Isomerization via H-transfer |
| > 1300 K | Formation of 2-phenylethynyl-naphthalene + H | C-H β-scission to form 2-phenylethynyl-naphthalene + H |
Data derived from kinetic studies of 2-naphthyl radical reactions. maxapress.commaxapress.com
The identification of short-lived transient intermediates is essential for elucidating reaction mechanisms. Techniques like laser flash photolysis are employed to study these species. rsc.org In the photochemical reactions of chalcones and related ketones, several types of transient intermediates can be formed.
During photoisomerization, the molecule passes through an excited singlet state (S1) and potentially a triplet state (T1). msu.edu Flash photolysis experiments on related systems, such as 5-arylalkyl-3-phenylcyclopentenones containing a naphthalene (B1677914) chromophore, have revealed rapid equilibration between the enone- and naphthalene-localized triplet excited states in fluid solution. rsc.org
In the context of the Photo-Fries rearrangement of naphthyl esters, the key transient species are the acyl and naphthoxy radical pairs formed within a solvent cage. acs.org Experiments irradiating mixtures of labeled naphthyl esters showed no "cross-over" products, confirming that the rearrangement products arise from the recombination of radical pairs generated from the same parent molecule. acs.org
For the reaction of the 2-naphthyl radical with phenylacetylene, the primary transient intermediate is the 2-styrylnaphthalene radical. maxapress.commaxapress.com Experimental detection using synchrotron vacuum ultraviolet photoionization molecular beam mass spectrometry identified a mass peak at m/z 229, which is attributed to this radical intermediate. maxapress.com Further isomerization of this radical leads to other transient structures before the final products are formed. maxapress.commaxapress.com
Derivatization Chemistry for Functional Group Interconversion
This compound, with its α,β-unsaturated carbonyl system, is a versatile starting material for the synthesis of a wide array of compounds through functional group interconversion. nih.govsolubilityofthings.com The reactive keto-ethylenic moiety allows for numerous transformations, particularly in the synthesis of heterocyclic compounds. nih.govulpgc.estsijournals.com
One of the most common derivatization strategies involves cyclo-condensation reactions. For instance, reacting chalcones with reagents like hydrazine (B178648) or substituted hydrazines leads to the formation of pyrazoles. mdpi.com Similarly, reaction with urea, thiourea, or guanidines can yield pyrimidine (B1678525) derivatives, while reaction with hydroxylamine (B1172632) hydrochloride produces isoxazoles. tsijournals.commdpi.com
The carbonyl group and the olefinic double bond can also be targeted for reduction. fiveable.meimperial.ac.uk Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. solubilityofthings.comfiveable.me Catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) can be used to reduce the carbon-carbon double bond. acs.org
Other functional group interconversions include oxidation reactions. imperial.ac.uk For example, if the ketone is first reduced to an alcohol, subsequent oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) can regenerate the ketone, which is a useful step in multi-step syntheses. acs.orgacs.org The double bond can also be converted into an epoxide using an agent like m-CPBA. acs.orgacs.org These transformations highlight the utility of this compound as a scaffold for building molecular complexity.
Table 3: Examples of Derivatization Reactions of Chalcones
| Reagent(s) | Functional Group Targeted | Resulting Heterocycle/Functional Group |
|---|---|---|
| Hydrazine (or its derivatives) | α,β-Unsaturated Ketone | Pyrazole |
| Thiourea / Urea | α,β-Unsaturated Ketone | Thiazine / Oxazine (Pyrimidine derivatives) |
| Hydroxylamine Hydrochloride | α,β-Unsaturated Ketone | Isoxazole |
| Sodium Borohydride (NaBH₄) | Ketone (Carbonyl) | Secondary Alcohol |
| Catalytic Hydrogenation (H₂/Pd/C) | Alkene (C=C) | Alkane |
| m-Chloroperoxybenzoic acid (m-CPBA) | Alkene (C=C) | Epoxide |
Data compiled from studies on chalcone derivatization. tsijournals.commdpi.comacs.org
Sophisticated Spectroscopic and Solid State Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of Phenyl[2-(1-naphtyl)ethenyl] ketone in solution.
While one-dimensional ¹H and ¹³C NMR provide initial information, unambiguous assignment of all proton and carbon signals, especially for the complex naphthyl and phenyl ring systems, requires advanced 2D NMR experiments.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For this compound, COSY is instrumental in identifying adjacent protons. It would show clear correlations between the two vinyl protons of the ethenyl bridge and trace the connectivity of protons within the phenyl and naphthyl aromatic systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comemerypharma.com This technique is essential for assigning the chemical shifts of protonated carbons by linking the well-resolved proton spectrum to the carbon spectrum. emerypharma.com
The following table illustrates the expected NMR assignments for this compound based on its structure and data from similar compounds.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| Carbonyl (C=O) | - | ~190 | Vinyl-H (α, β), Phenyl-H (ortho) |
| Ethenyl-α (to C=O) | ~7.5 - 7.8 | ~122 | Carbonyl-C, Ethenyl-β-C, Naphthyl-C1 |
| Ethenyl-β (to Naphthyl) | ~8.0 - 8.4 | ~145 | Ethenyl-α-C, Naphthyl-C1, Naphthyl-C2, Naphthyl-C9 |
| Phenyl (ortho) | ~7.9 - 8.1 | ~128 | Carbonyl-C, Phenyl-C (meta, ipso) |
| Phenyl (meta) | ~7.4 - 7.6 | ~129 | Phenyl-C (ortho, para) |
| Phenyl (para) | ~7.5 - 7.7 | ~133 | Phenyl-C (meta) |
| Naphthyl | ~7.5 - 8.5 | ~125 - 136 | Correlations within the naphthyl ring system and to the ethenyl bridge. |
Note: This is an interactive table. Specific values can be sorted and searched.
Solid-state NMR (ssNMR) provides insight into the structure and dynamics of molecules in their crystalline form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and molecular conformation. For this compound, ssNMR could be used to:
Identify the presence of different crystalline forms (polymorphs), which would manifest as distinct sets of chemical shifts.
Determine the molecular conformation in the solid state. Differences in dihedral angles between the solid and solution phases can lead to significant changes in chemical shifts, particularly for the carbons within the conjugated system.
Probe intermolecular interactions, such as π-π stacking between the aromatic rings, by observing changes in the chemical shifts of the involved atoms compared to their solution-state values.
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. nih.gov The resulting spectra serve as a unique "molecular fingerprint" and provide valuable information about the functional groups present.
Infrared (IR) Spectroscopy: The C=O bond in the carbonyl group gives rise to a very strong absorption band in the IR spectrum. spectroscopyonline.com In this compound, conjugation with the C=C double bond and the aromatic rings is expected to lower the C=O stretching frequency to approximately 1650-1685 cm⁻¹, compared to a saturated ketone (~1715 cm⁻¹). spectroscopyonline.comvscht.cz
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. It would provide strong signals for the C=C stretching of the ethenyl bridge and the aromatic ring breathing modes, which may be weak in the IR spectrum.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium |
| Carbonyl (C=O) Stretch (conjugated) | 1685 - 1650 | 1685 - 1650 | Strong |
| Alkene (C=C) Stretch | 1640 - 1600 | 1640 - 1600 | Medium |
| Aromatic Ring (C=C) Stretch | 1600, 1585, 1500 - 1400 | 1600, 1585, 1500 - 1400 | Strong |
| C-C-C Asymmetric Stretch (around C=O) | 1300 - 1230 | Variable | Strong |
| C-H Out-of-Plane Bending | 900 - 675 | Weak | Strong |
Note: This is an interactive table. Data can be filtered by mode or intensity.
Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions and Photophysical Properties
The extended π-conjugation across the phenyl, enone, and naphthyl moieties gives this compound distinct electronic properties, which can be studied using UV-Visible absorption and fluorescence emission spectroscopy.
UV-Visible Absorption: The molecule is expected to absorb strongly in the UV or near-visible region due to π→π* electronic transitions within the conjugated system. A lower-energy, weaker absorption corresponding to the n→π* transition of the carbonyl group may also be observed. The position of the maximum absorption wavelength (λ_max) is sensitive to the planarity of the molecule and the solvent environment.
Emission (Fluorescence) Spectroscopy: Upon excitation, some chalcone (B49325) derivatives exhibit fluorescence. The emission properties, such as the quantum yield and Stokes shift (the difference between absorption and emission maxima), are highly dependent on the molecular structure and environment. For related compounds, studies have shown that fluorescence can be influenced by intramolecular charge transfer (ICT) in the excited state and can be sensitive to solvent polarity and hydrogen-bonding ability. nih.gov
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, allowing for the determination of the elemental formula. Furthermore, the fragmentation pattern observed upon ionization (e.g., by electron impact, EI) offers structural confirmation. nih.gov
For this compound (C₁₉H₁₄O, Exact Mass: 270.1045), the molecular ion peak (M⁺˙) at m/z 270 would be expected to be prominent due to the stability of the aromatic system. Characteristic fragmentation would likely involve cleavage alpha to the carbonyl group, a common pathway for ketones. chemguide.co.uk
| m/z (mass-to-charge) | Proposed Fragment Ion | Formula | Notes |
| 270 | [M]⁺˙ (Molecular Ion) | [C₁₉H₁₄O]⁺˙ | The parent ion. |
| 269 | [M-H]⁺ | [C₁₉H₁₃O]⁺ | Loss of a hydrogen radical. |
| 241 | [M-CHO]⁺ | [C₁₈H₁₃]⁺ | Loss of the formyl radical, common in aromatic aldehydes/ketones. |
| 165 | [C₁₀H₇-CH=CH-C≡O]⁺ | [C₁₃H₉O]⁺ | Cleavage of the phenyl group. |
| 152 | [C₁₀H₇-C≡CH]⁺˙ | [C₁₂H₈]⁺˙ | Result of rearrangement and fragmentation. |
| 127 | [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | Naphthyl cation, a stable fragment. |
| 105 | [C₆H₅-C≡O]⁺ | [C₇H₅O]⁺ | Benzoyl cation, a very common and stable fragment for benzoyl compounds. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |
Note: This is an interactive table. Data can be searched by m/z value or formula.
X-ray Diffraction (XRD) Analysis for Precise Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govresearchgate.net An XRD analysis of this compound would provide:
Molecular Architecture: Exact bond lengths, bond angles, and torsion angles. This would confirm the trans (E) configuration of the ethenyl double bond and reveal the degree of planarity of the entire conjugated system. The dihedral angles between the planes of the phenyl ring, the enone moiety, and the naphthyl ring are critical parameters that influence the electronic properties.
Supramolecular Architecture: Information on how the molecules pack in the crystal lattice. The analysis would reveal any intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygen, or π-π stacking interactions between the extensive aromatic systems of neighboring molecules. These non-covalent interactions dictate the crystal's stability and physical properties. For related structures, weak C-H···O and C-H···π hydrogen bonds have been shown to stabilize the crystal packing, forming complex networks. nih.govresearchgate.net
Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Details
Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. This method can unambiguously establish the absolute configuration of chiral molecules and reveal subtle conformational details, such as bond lengths, bond angles, and torsional angles. The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern.
For chalcone derivatives, SC-XRD provides critical information on the planarity of the molecule, the orientation of the aromatic rings, and the conformation of the enone linkage. Although the crystal structure for this compound has not been publicly reported, a study on its isomer, 1-(2-Naphthyl)-3-phenylprop-2-en-1-one, offers valuable insights into the type of structural information that can be obtained. In this related compound, the analysis revealed two independent molecules in the asymmetric unit, both adopting a non-planar conformation. The dihedral angles between the benzene and naphthalene (B1677914) rings were found to be 51.9(1)° and 48.0(1)°, indicating significant twisting of the molecule.
The crystallographic data for a representative chalcone isomer is summarized in the interactive table below to illustrate the detailed structural parameters obtained from a single-crystal X-ray diffraction study.
| Parameter | Value |
| Chemical Formula | C₁₉H₁₄O |
| Molecular Weight | 258.30 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.5878 (8) |
| b (Å) | 9.6111 (8) |
| c (Å) | 15.5358 (13) |
| α (°) | 98.746 (2) |
| β (°) | 91.222 (2) |
| γ (°) | 105.764 (1) |
| Volume (ų) | 1358.8 (2) |
| Z | 4 |
Data for the isomer 1-(2-Naphthyl)-3-phenylprop-2-en-1-one.
Powder X-ray Diffraction for Polymorphism Studies
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is a primary and powerful tool for the identification and characterization of polymorphic forms.
In a PXRD experiment, a powdered sample containing a multitude of randomly oriented microcrystals is irradiated with X-rays. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. The presence of different polymorphs in a sample can be identified by the appearance of distinct sets of diffraction peaks.
Studies on various chalcone derivatives have demonstrated the utility of PXRD in identifying and distinguishing between different polymorphs. For instance, some substituted chalcones are known to exhibit concomitant polymorphism, where two different crystalline forms crystallize simultaneously from the same solution. These polymorphs can even display different colors, a phenomenon known as crystallochromy. The distinct PXRD patterns of each polymorph allow for their unambiguous identification and quantification in a mixture.
While no specific polymorphism studies on this compound have been reported, the following interactive table provides a representative example of how PXRD data is used to differentiate between two hypothetical polymorphs of a chalcone. The table lists the characteristic diffraction angles (2θ) and their relative intensities.
| Polymorph A (2θ values) | Relative Intensity | Polymorph B (2θ values) | Relative Intensity |
| 10.2° | Strong | 11.5° | Medium |
| 15.8° | Medium | 16.2° | Strong |
| 20.5° | Strong | 22.1° | Strong |
| 25.1° | Weak | 26.8° | Medium |
This representative data illustrates how the unique peak positions in the PXRD pattern serve as a definitive identifier for each polymorphic form. Such studies are crucial for controlling the solid-state form of a compound, ensuring its desired properties and performance.
Theoretical and Computational Chemistry of Phenyl 2 1 Naphtyl Ethenyl Ketone
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Phenyl[2-(1-naphtyl)ethenyl] ketone, offering a molecular-level view of its stability and electronic behavior.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. The process involves finding the minimum energy conformation of the molecule, which is crucial for understanding its physical and chemical properties.
Furthermore, DFT is widely used to predict various spectroscopic properties. For instance, the vibrational frequencies corresponding to different molecular motions can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Similarly, electronic transitions can be predicted, providing insight into the UV-Visible absorption spectrum of the molecule.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure and energy calculations. For a molecule like this compound, these methods could be used to obtain a more precise value for the total electronic energy and to accurately describe electron correlation effects, which are important for a detailed understanding of its chemical bonding and reactivity. Due to their computational cost, these high-level calculations are often performed on a geometry previously optimized at a less expensive level of theory, such as DFT.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a dynamic picture of its conformational landscape. By simulating the molecule's behavior in a given environment (e.g., in a solvent or in the solid state) over a period of time, it is possible to explore the different accessible conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the ethenyl linker and the rotational freedom of the phenyl and naphthyl groups.
MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can investigate how they interact with each other and with solvent molecules. These simulations can reveal information about packing in the solid state and solvation in solution, which are crucial for understanding the macroscopic properties of the material.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can be used to interpret experimental data or to predict the spectra of unknown compounds.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for this compound. These predicted shifts can be compared with experimental data to confirm the molecular structure. Recent advancements in machine learning, often trained on large datasets of DFT-calculated and experimental NMR data, have further improved the accuracy of chemical shift prediction.
Vibrational Frequencies: As mentioned earlier, DFT calculations can provide the vibrational frequencies of a molecule. For this compound, a frequency calculation would yield a set of vibrational modes and their corresponding frequencies. These can be visualized to understand the nature of the atomic motions for each mode (e.g., C=O stretch, C-H bend). This information is instrumental in assigning the peaks in experimental IR and Raman spectra.
Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic excited states. For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) in its UV-Visible spectrum. These transitions typically involve the promotion of an electron from a lower-energy occupied molecular orbital (like the HOMO) to a higher-energy unoccupied molecular orbital (like the LUMO). The nature of these orbitals can reveal whether the transition is a π→π* or n→π* transition, providing insight into the electronic structure of the molecule.
Below is a representative table of predicted spectroscopic data for a chalcone-like molecule, illustrating the type of information that can be obtained from computational studies.
| Spectroscopic Parameter | Predicted Value | Method |
| ¹H NMR Chemical Shifts (ppm) | ||
| Vinyl Hα | 7.2 - 7.5 | GIAO-DFT |
| Vinyl Hβ | 7.6 - 7.9 | GIAO-DFT |
| Aromatic H | 7.3 - 8.5 | GIAO-DFT |
| ¹³C NMR Chemical Shifts (ppm) | ||
| Carbonyl C | ~190 | GIAO-DFT |
| Vinyl Cα | ~125 | GIAO-DFT |
| Vinyl Cβ | ~145 | GIAO-DFT |
| Vibrational Frequencies (cm⁻¹) | ||
| C=O Stretch | ~1650 | DFT |
| C=C Stretch (vinyl) | ~1600 | DFT |
| Electronic Transition (nm) | ||
| λmax (π→π*) | ~320 | TD-DFT |
Note: The values in this table are illustrative for a generic chalcone (B49325) and are not specific to this compound.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism. For this compound, one could investigate various reactions, such as its synthesis or its degradation pathways. This involves locating the transition state (TS) for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and is a key structure for understanding the kinetics of the reaction.
Non-Linear Optical (NLO) Property Prediction and Design
Molecules with extended π-conjugated systems, like this compound, are candidates for non-linear optical (NLO) materials. These materials have applications in technologies such as optical data storage and processing. Computational chemistry plays a vital role in the prediction and design of NLO materials.
The key NLO properties, such as the first hyperpolarizability (β), can be calculated using quantum chemical methods. A large value of β is indicative of a strong NLO response. For this compound, DFT calculations could be used to compute its hyperpolarizability. The results of such calculations can guide the design of new molecules with enhanced NLO properties by, for example, introducing electron-donating or electron-withdrawing groups to the phenyl or naphthyl rings to increase the intramolecular charge transfer, which is often associated with a large NLO response.
A representative data table for predicted NLO properties is shown below.
| NLO Property | Predicted Value | Method |
| Dipole Moment (μ) | 3 - 5 Debye | DFT |
| Average Polarizability (α) | 30 - 40 x 10⁻²⁴ esu | DFT |
| First Hyperpolarizability (β) | 10 - 50 x 10⁻³⁰ esu | DFT |
Note: The values in this table are illustrative and not specific to this compound.
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. wisc.eduwikipedia.org This technique allows for the quantitative investigation of electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. researchgate.net The analysis focuses on donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) associated with these interactions providing a measure of their significance. researchgate.net
For chalcones, the conjugated system of aromatic rings and the α,β-unsaturated carbonyl group leads to significant electron delocalization, which is crucial for their chemical and physical properties. nih.govbiointerfaceresearch.com NBO analysis of various chalcone derivatives consistently reveals strong interactions between the π-orbitals of the aromatic rings and the enone moiety.
The major donor-acceptor interactions in this compound are predicted to involve the delocalization of π-electrons from the phenyl and naphthyl rings towards the carbonyl group, as well as interactions within the enone bridge. These interactions are fundamental to understanding the molecule's electronic structure and reactivity.
Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) in Chalcone Derivatives
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
| π(C=C) of enone | π(C=O) | High |
| π(Aromatic Ring) | π(C=C) of enone | Moderate to High |
| π(Aromatic Ring) | π(C=O) | Moderate |
| Lone Pair (O) | σ(Adjacent C-C) | High |
Note: The values in this table are qualitative and based on typical findings for chalcone systems. Specific values for this compound would require dedicated computational analysis.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netacs.org The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas denote intermediate potential values. researchgate.net
For chalcones, the MEP surface typically reveals a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. nih.govresearchgate.net This makes the carbonyl oxygen a primary site for electrophilic attack and hydrogen bonding interactions. Conversely, the hydrogen atoms of the aromatic rings and the vinylic group generally exhibit positive electrostatic potential, making them potential sites for nucleophilic interactions. nih.gov
In the case of this compound, the MEP map is expected to show a prominent red region around the carbonyl oxygen. The naphthyl and phenyl rings will exhibit a more complex potential distribution, with the π-electron clouds creating regions of negative potential above and below the plane of the rings, while the peripheral hydrogen atoms will be associated with positive potential. The specific values of the MEP maxima and minima would provide quantitative insight into the molecule's reactivity. For instance, in anthracenyl chalcone derivatives, the negative potential near the carbonyl oxygen has been calculated to be around -0.06 a.u., indicating a strong site for electrophilic attack. nih.gov
Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Carbonyl Oxygen | Highly Negative (Red) | Site for electrophilic attack and hydrogen bond donation |
| Aromatic Ring Hydrogens | Positive (Blue/Light Blue) | Potential sites for nucleophilic interactions |
| Vinylic Hydrogens | Positive (Blue/Light Blue) | Potential sites for nucleophilic interactions |
| π-systems of Aromatic Rings | Negative (Yellow/Orange) | Regions susceptible to electrophilic interactions |
Note: The color-coding and predictions are based on general features observed in MEP analysis of chalcones.
The combination of NBO and MEP analyses provides a comprehensive theoretical picture of the electronic landscape of this compound. These computational tools are essential for rationalizing the molecule's structure-property relationships and guiding further experimental studies.
Applications in Advanced Materials Science and Organic Synthesis
Design and Synthesis of Functional Polymers and Conjugated Materials
The unique chemical architecture of Phenyl[2-(1-naphtyl)ethenyl] ketone makes it a valuable building block for the synthesis of functional polymers and conjugated materials.
Role as Monomer Units in Polymerization Research
While direct studies detailing the polymerization of this compound as a monomer are not extensively documented in the reviewed literature, the broader class of vinyl ketones is known to undergo polymerization. tcichemicals.com Vinyl ketones, with the general structure CH2=CH–C(=O)–R, can be polymerized through various mechanisms, including radical, cationic, and anionic pathways. tcichemicals.com The reactivity in radical polymerization is attributed to the stabilization of the resulting radical active center. tcichemicals.com For instance, phenyl vinyl ketone is a known monomer in such reactions. tcichemicals.com
Furthermore, research into poly(aryl ether ketone) (PAEK) materials has shown that monomers containing ketone and ether functionalities can be used to create high-performance thermoplastics. researchgate.net Although structurally different, this highlights the utility of the ketone group in polymer synthesis. The presence of the vinyl group in this compound suggests its potential to act as a monomer in addition polymerization, analogous to other vinyl ketones. The bulky naphthyl and phenyl groups would be expected to influence the properties of the resulting polymer, potentially leading to materials with high thermal stability and specific optoelectronic characteristics.
Photoinitiator and Photosensitizer Development
Ketone-based compounds are widely recognized for their role as photoinitiators and photosensitizers in polymerization reactions. mdpi.comnih.gov These molecules absorb light and generate reactive species, such as free radicals, that initiate the polymerization of monomers. mdpi.com this compound, with its chromophoric phenyl and naphthyl groups and a carbonyl moiety, is a candidate for such applications.
Studies on structurally related compounds provide strong evidence for this potential. For example, 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone (MPY) has been synthesized and successfully used as a photoinitiator for the free-radical polymerization of methyl methacrylate (B99206) (MMA). rsc.org MPY exhibits significant molar absorptivity, a key characteristic for an efficient photoinitiator. rsc.org The general class of chalcones, to which this compound belongs, is also known to possess photophysical properties suitable for photoinitiation.
The mechanism of photoinitiation by such ketones often involves the absorption of UV or visible light to form an excited state, which can then undergo cleavage or react with a co-initiator to produce initiating radicals. mdpi.com The extended conjugation in this compound would likely influence its absorption spectrum, potentially allowing for initiation with longer wavelength light, which is often desirable in industrial applications.
Non-linear Optics (NLO) Active Materials and Devices
The field of non-linear optics (NLO) deals with the interaction of high-intensity light with materials to produce new optical effects. Organic molecules with extended π-conjugated systems and donor-acceptor functionalities are of particular interest for NLO applications. Chalcones, including this compound, fit this profile well. sigmaaldrich.comresearchgate.net
The structure of chalcones, with two aromatic rings linked by an α,β-unsaturated carbonyl bridge, creates a conjugated system that facilitates intramolecular charge transfer, a key requirement for NLO activity. researchgate.net Research on various chalcone (B49325) derivatives has demonstrated significant third-order NLO properties, which are crucial for applications like optical limiting and all-optical switching. sigmaaldrich.com
A study on a closely related compound, 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one, which also contains a naphthyl group and a chalcone core, revealed a high first hyperpolarizability (a measure of NLO activity), suggesting its potential as an NLO material. tcichemicals.com The introduction of the naphthyl group and the extended conjugation are believed to enhance these properties. tcichemicals.comresearchgate.net
| Chalcone Derivative | NLO Property | Measured Value | Significance |
| 1-(3,4-dimethylphenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one | Third-order nonlinear susceptibility (χ(3)) | Order of 10⁻⁷ esu | Suitable for third-order NLO applications. |
| (E)-1-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one | Transparency | Transparent in the entire visible region | Important for frequency doubling applications. sigmaaldrich.com |
| Anthracenyl chalcones | Third-order susceptibility (χ(3)) | 1.10 x 10⁻⁴ esu | Potential for optical switching and limiting. researchgate.net |
| 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one | First hyperpolarizability (βtot) | 420.51 × 10⁻³⁰ esu | High NLO response. tcichemicals.com |
These findings suggest that this compound, with its inherent chalcone structure, is a promising candidate for the development of NLO-active materials and devices.
Precursors for Heterocyclic Compound Synthesis
The reactive nature of the α,β-unsaturated ketone functionality in this compound makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. mdpi.com The carbonyl group is electrophilic and can readily participate in nucleophilic addition reactions, a cornerstone of many cyclization strategies.
Chalcones are well-established starting materials for the synthesis of various heterocycles, including pyrazoles, imidazoles, and isoxazoles. For example, the reaction of a chalcone with hydrazine (B178648) derivatives can yield pyrazolines, which can be further oxidized to pyrazoles. Similarly, reactions with amidines or other dinucleophiles can lead to the formation of other five- or six-membered heterocyclic rings.
The related compound, 2-naphthyl phenyl ketone, is explicitly mentioned as a precursor for the synthesis of heterocyclic compounds. Furthermore, 2-naphthol, a structurally related building block, is extensively used in multicomponent reactions to construct diverse N/O-containing heterocyclic frameworks such as xanthenes, chromenes, and oxazines. This highlights the synthetic utility of the naphthyl moiety in heterocyclic chemistry. Given this precedent, this compound is a valuable intermediate for generating complex heterocyclic structures that may have applications in medicinal chemistry and materials science.
Ligands in Asymmetric Catalysis and Enantioselective Transformations
The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. While there is no direct report of this compound itself being used as a ligand, its structural motifs are relevant to ligand design.
The field of asymmetric catalysis has seen the successful application of various chiral ligands, including those based on phosphines and biaryl scaffolds like BINOL. The synthesis of such ligands often involves multi-step processes where versatile building blocks are required. The ketone functionality, for instance, can be a handle for further chemical modifications. Asymmetric reactions involving ketone substrates, such as the nickel-catalyzed photoenolization/Mannich reaction of (2-alkylphenyl) ketones, demonstrate the importance of ketones in stereoselective transformations.
Furthermore, chiral auxiliaries derived from phenyl carbinols have been used for the stereoselective allylation of methyl ketones. This indicates that the phenyl and ketone components of the target molecule could be incorporated into more complex chiral structures. The rigid naphthyl group could also play a role in creating a well-defined chiral environment in a potential ligand. The synthesis of axially chiral biaryls, an important class of ligands, has been achieved through nickel-catalyzed C-C bond activation, a process that can involve ketone-containing precursors. Therefore, this compound represents a potential starting point for the synthesis of novel chiral ligands for enantioselective catalysis.
Applications in Organic Electronic Materials (e.g., OLEDs, OFETs)
Organic electronic materials are the foundation of technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and properties of the organic semiconductors used.
While direct applications of this compound in OLEDs or OFETs have not been specifically reported in the reviewed literature, materials containing its constituent parts—the naphthyl group and the phenyl ketone structure—are of significant interest. Naphthalene-based polymers are considered suitable materials for OLED applications, particularly for emitting blue light. sigmaaldrich.com Materials such as N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4″-diamine (NPB) are used as hole transport materials in OLEDs.
The chalcone scaffold, with its donor-π-acceptor character, is also a promising framework for designing materials for organic electronics. The extended conjugation provided by the phenyl, ethenyl, and naphthyl groups in this compound suggests that it could possess semiconductor properties. The ability to tune the electronic properties by modifying the aromatic rings makes chalcones versatile candidates for these applications. However, further research is needed to synthesize and characterize the electronic properties of this compound and its derivatives to fully assess their potential in OLEDs and OFETs.
Development of Advanced Fluorescent Probes and Chemical Sensors (non-biological applications)
The unique photophysical properties of this compound, a member of the chalcone family, position it as a promising candidate for the development of advanced fluorescent probes and chemical sensors for non-biological applications. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are known for their structural versatility and favorable electronic properties, which can be fine-tuned to create highly sensitive and selective sensors. manipal.eduresearchgate.netrsc.org The incorporation of the naphthyl group in this compound is particularly significant, as naphthalene (B1677914) derivatives are known for their excellent luminescence properties, good stability, and high quantum efficiency, making them ideal components of fluorescent probes. mdpi.com
The principle behind the function of chalcone-based fluorescent sensors often relies on processes such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). manipal.edunih.gov The interaction of the chalcone molecule with a specific analyte, such as a metal ion or an anion, can modulate these processes, leading to a discernible change in the fluorescence signal, such as enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength. manipal.eduresearchgate.net
Research into chalcone derivatives has demonstrated their efficacy in detecting a variety of analytes. For instance, chalcone-based chemosensors have been successfully designed for the selective detection of metal ions like copper (Cu²⁺) and nickel (Ni²⁺). mdpi.comub.edu The α,β-unsaturated carbonyl group and other functional moieties on the aromatic rings can act as binding sites for these metal ions. mdpi.com This coordination alters the electronic structure of the chalcone, thereby affecting its fluorescence properties. manipal.edu Similarly, chalcone derivatives have been developed as sensors for anions, such as cyanide (CN⁻), where the interaction with the anion disrupts the ICT process, resulting in a colorimetric or fluorometric response. researchgate.net
The phenyl and naphthyl rings in this compound provide a large π-conjugated system, which is advantageous for achieving high sensitivity in sensing applications. rsc.org Modifications to either of these aromatic rings, such as the introduction of donor or acceptor groups, can further enhance the selectivity and sensitivity of the resulting sensor molecule. manipal.edu For example, the strategic placement of hydroxyl or amino groups can create specific binding pockets for target analytes.
While direct research on the application of this compound as a non-biological fluorescent probe is not extensively documented, its structural similarity to other effective chalcone-based sensors suggests its high potential in this area. The principles established for other naphthyl-substituted and chalcone-based sensors can be applied to predict its utility in detecting various environmental pollutants or metal ions.
Below is a table summarizing the potential sensing applications and performance of this compound-based fluorescent probes, based on data from analogous chalcone sensors.
| Analyte | Sensing Mechanism | Detection Limit (μM) | Response Time | Solvent System |
| Cu²⁺ | Fluorescence Quenching | 0.5 | < 1 min | Acetonitrile (B52724)/Water |
| Fe³⁺ | Fluorescence Quenching | 1.2 | < 5 min | Ethanol |
| CN⁻ | Colorimetric & Ratiometric Fluorescence | 2.5 | Instantaneous | DMSO/Water |
| Nitroaromatics | Fluorescence Quenching | 5.0 | < 2 min | THF |
Table 1: Potential Non-Biological Sensing Applications of this compound-Based Probes
Note: The data in this table is representative of the performance of similar chalcone-based fluorescent sensors and is intended to illustrate the potential of this compound in these applications.
The development of paper-based test strips coated with chalcone derivatives has also been explored, offering a simple, cost-effective, and portable method for on-site detection of analytes in real-world samples, such as water. ub.edu This approach further underscores the practical potential of compounds like this compound in advanced materials science for environmental monitoring and chemical sensing.
Advanced Analytical Methodologies for In Depth Research and Process Monitoring
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are fundamental in the analysis of chalcones, enabling the separation of the target compound from complex mixtures and the assessment of its purity. ptfarm.plnih.gov
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both monitoring the progress of the synthesis reaction of Phenyl[2-(1-naphtyl)ethenyl] ketone and for its subsequent isolation and purification. ptfarm.plnih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the quantitative determination of chalcones. scielo.br
Method development for chalcones often involves isocratic or gradient elution on a C18 column. ptfarm.plresearchgate.net The mobile phase composition is critical for achieving optimal separation and is typically a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be buffered or acidified. ptfarm.plscielo.brresearchgate.net For instance, a mobile phase of acetonitrile and 0.1% phosphoric acid in water has been used for the separation of chalcones. ptfarm.plnih.gov Detection is commonly performed using a UV detector, as chalcones exhibit strong absorbance in the UV region. ptfarm.plresearchgate.net The selection of the detection wavelength is optimized for the specific chalcone (B49325); for example, 280 nm has been used for some chalcone analyses. researchgate.net
The versatility of HPLC allows for its application in determining encapsulation efficiency and drug loading in microparticle formulations of chalcones. scielo.br Furthermore, HPLC methods can be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness. researchgate.net
Table 1: Illustrative HPLC Parameters for Chalcone Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile/Water with acid (e.g., Phosphoric Acid) ptfarm.plsielc.com |
| Elution | Gradient or Isocratic ptfarm.plresearchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV-Vis (e.g., 280 nm) ptfarm.plresearchgate.net |
| Temperature | Ambient |
This table presents a generalized set of parameters. Specific conditions must be optimized for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the identification of volatile byproducts that may form during the synthesis of this compound. acs.orggcms.cz For a compound to be amenable to GC analysis, it must be volatile and thermally stable. chemijournal.com
In GC-MS, the sample is first vaporized and separated based on boiling point and polarity on a capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. hmdb.ca The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparison to spectral libraries. nih.gov This technique is highly effective for confirming the structure of synthesized chalcones and identifying any low-molecular-weight impurities. acs.org
Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Complex Mixture Deconvolution
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the analysis of complex mixtures containing this compound. chemijournal.comspringernature.comnih.govnih.gov
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) directly couples an HPLC system with an NMR spectrometer. This allows for the acquisition of detailed structural information on individual components of a mixture as they elute from the chromatography column. mdpi.com LC-NMR is particularly valuable for the unambiguous identification of isomers, which can be challenging to differentiate by mass spectrometry alone. mdpi.com The technique can be operated in on-flow, stopped-flow, or loop-storage modes to accommodate different analytical needs. mdpi.com
GC-IR (Gas Chromatography-Infrared Spectroscopy) combines the separation power of gas chromatography with the structural information provided by infrared spectroscopy. nih.gov As components elute from the GC column, they pass through a light pipe in the IR spectrometer, and a series of IR spectra are recorded. This provides information about the functional groups present in each separated compound. researchgate.netresearchgate.net The characteristic carbonyl stretch of the chalcone, for instance, would be readily identifiable. fabad.org.tr
Electrochemical Analysis for Redox Behavior and Energy Levels
Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox behavior of this compound. nih.govacs.org These studies provide insights into the ease with which the molecule can be oxidized or reduced, which is related to its electronic structure. acs.org
By measuring the oxidation and reduction potentials, it is possible to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org These energy levels are crucial in understanding the compound's electronic properties and its potential applications in materials science, for example, as an organic luminescent material. acs.org The electrochemical analysis is typically performed in a three-electrode cell system using a suitable solvent and supporting electrolyte, such as acetonitrile with tetrabutylammonium (B224687) hexafluorophosphate. acs.org The redox behavior of chalcones can be influenced by the substituents on the aromatic rings. acs.org
Future Directions and Emerging Research Frontiers
Rational Design and Synthesis of Novel Phenyl[2-(1-naphtyl)ethenyl] ketone Derivatives with Tunable Properties
The tailored synthesis of novel derivatives of this compound with specific, predictable properties is a significant and expanding area of research. This approach moves beyond serendipitous discovery to a more deliberate and rational design process, leveraging computational tools and a deep understanding of structure-property relationships.
A primary strategy involves the introduction of various functional groups onto the phenyl or naphthyl rings of the core molecule. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can profoundly influence the photophysical and electronic properties of the resulting derivatives. For instance, the strategic placement of methoxy (B1213986) or nitro groups could modulate the compound's absorption and emission spectra, making it suitable for specific optoelectronic applications.
The synthesis of these derivatives often employs well-established organic reactions. For example, Friedel-Crafts acylation can be used to introduce the ketone functionality, while subsequent modifications can be achieved through various aromatic substitution reactions. nih.gov The development of more efficient and selective synthetic methodologies remains a key objective.
Table 1: Potential Substituent Effects on this compound Properties
| Substituent Group | Position | Potential Effect on Properties |
| Methoxy (-OCH3) | Phenyl or Naphthyl Ring | Increased electron density, potential red-shift in absorption/emission |
| Nitro (-NO2) | Phenyl or Naphthyl Ring | Decreased electron density, potential blue-shift in absorption/emission |
| Halogens (F, Cl, Br) | Phenyl or Naphthyl Ring | Altered electronic properties and potential for further functionalization |
| Alkyl Chains | Phenyl or Naphthyl Ring | Increased solubility in organic solvents, modified solid-state packing |
Exploration of Unprecedented Reactivity and Reaction Mechanisms
While the fundamental reactivity of the ketone functional group is well-understood, the specific context of the this compound scaffold presents opportunities for discovering novel reaction pathways and mechanisms. The extended conjugation provided by the naphthyl and phenyl groups, coupled with the ethenyl linker, creates a unique electronic landscape that can lead to unexpected chemical behavior.
One area of interest is the exploration of its participation in pericyclic reactions, such as cycloadditions, where the conjugated system could act as a diene or dienophile. Furthermore, the carbonyl group's electrophilicity makes it a target for various nucleophilic addition reactions, potentially leading to the synthesis of complex polycyclic structures. sigmaaldrich.com
Detailed mechanistic studies, employing both experimental techniques (like kinetic analysis and isotopic labeling) and computational methods (like Density Functional Theory, or DFT), are crucial for elucidating the intricate steps of these reactions. acs.orgacs.org Understanding the reaction mechanisms at a molecular level is paramount for optimizing reaction conditions and for the rational design of new catalysts that can control the stereochemistry and regioselectivity of the transformations. For example, a deeper understanding of the intermediates and transition states in a reaction can guide the development of catalysts that stabilize a desired pathway, leading to higher yields and selectivity. acs.org
Integration into Multi-component and Supramolecular Systems
The unique structural and electronic features of this compound make it an attractive building block for the construction of complex multi-component and supramolecular assemblies. Its planar aromatic regions can participate in π-π stacking interactions, a key driving force in the self-assembly of supramolecular structures.
By incorporating recognition motifs, such as hydrogen bonding donors and acceptors, into the this compound framework, it is possible to program the self-assembly of these molecules into well-defined architectures like nanotubes, vesicles, or gels. These materials could find applications in areas such as drug delivery, sensing, and catalysis.
Furthermore, this ketone can be integrated as a photoactive component in multi-component systems. For example, it could be covalently linked to other chromophores or redox-active units to create systems capable of light-induced energy or electron transfer. Such systems are at the heart of artificial photosynthesis and molecular electronics.
Advanced Computational Design of Functional Materials Based on this compound
The use of advanced computational methods is becoming increasingly indispensable in the design of new materials. nih.gov In the context of this compound, computational chemistry can be employed to predict the properties of yet-to-be-synthesized derivatives, thereby guiding synthetic efforts towards the most promising candidates.
Techniques such as DFT and time-dependent DFT (TD-DFT) can be used to calculate the electronic structure, absorption and emission spectra, and other photophysical properties of these molecules with a high degree of accuracy. This predictive power allows for the in-silico screening of large libraries of virtual compounds, saving significant time and resources in the laboratory. nih.gov
Moreover, molecular dynamics simulations can be used to model the self-assembly of this compound derivatives into larger supramolecular structures, providing insights into the forces that govern their formation and stability. This computational foresight is crucial for the rational design of functional materials with tailored properties for applications in organic electronics, photonics, and nanotechnology.
Sustainable Synthesis and Circular Economy Approaches in Ketone Chemistry
In line with the growing global emphasis on green chemistry and a circular economy, future research on this compound and other ketones will increasingly focus on sustainable synthesis and lifecycle management. patsnap.comchemicalswithoutconcern.org This involves developing synthetic routes that minimize waste, use renewable resources, and are energy-efficient. thieme-connect.cominnoget.com
The principles of a circular economy aim to keep materials in use for as long as possible, extracting the maximum value from them before recovering and regenerating products and materials at the end of their service life. patsnap.comthieme-connect.com In ketone chemistry, this could involve designing this compound-based polymers that can be easily depolymerized back to their monomeric units for reuse.
Furthermore, the development of catalytic systems that enable the use of greener solvents, such as water or bio-derived solvents, and that operate under milder reaction conditions is a key goal. patsnap.com The use of catalysts based on earth-abundant and non-toxic metals is also a critical aspect of this endeavor. By embracing these sustainable practices, the chemical industry can reduce its environmental footprint and contribute to a more circular and sustainable future. patsnap.com
Q & A
Q. What are the common synthetic routes for Phenyl[2-(1-naphtyl)ethenyl] ketone, and what experimental conditions are critical for optimizing yield?
this compound can be synthesized via alkyne-ketone coupling or Wittig-like reactions . A typical approach involves reacting 1-naphthylacetylene derivatives with phenyl ketone precursors under palladium-catalyzed cross-coupling conditions. For example, using Sonogashira coupling (Pd(PPh₃)₄, CuI, and a base like Et₃N) in anhydrous THF at 60–80°C ensures regioselective alkyne insertion . Critical parameters include:
- Oxygen-free conditions to prevent alkyne oxidation.
- Precise stoichiometry of the aryl halide and alkyne (1:1.1 molar ratio).
- Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient).
Yield optimization requires monitoring reaction progress via TLC or GC-MS to avoid over-reaction or byproduct formation .
Q. How is this compound characterized spectroscopically, and what analytical techniques resolve structural ambiguities?
- NMR Spectroscopy : ¹H NMR identifies the ethenyl proton coupling pattern (J = 12–16 Hz for trans-configuration). The ketone carbonyl appears at δ 190–210 ppm in ¹³C NMR .
- IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ confirms the ketone group.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 298.12).
For structural ambiguities (e.g., cis/trans isomerism), NOESY NMR or X-ray crystallography is essential .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitutions on this compound?
The naphthyl group introduces steric hindrance, directing electrophiles (e.g., NO₂⁺, Br⁺) to the less hindered para position of the phenyl ring. Electronically, the ketone’s electron-withdrawing nature deactivates the aromatic ring, favoring meta substitution. Computational studies (e.g., DFT calculations using Gaussian09) reveal charge distribution:
Q. What methodologies address contradictions in reported reaction kinetics for this compound’s photodegradation?
Conflicting kinetic data (e.g., half-life variations under UV light) arise from differences in:
- Solvent polarity : Acetonitrile vs. toluene alters reaction pathways (radical vs. ionic mechanisms).
- Light source intensity : Calibrated actinometers (e.g., ferrioxalate) standardize UV exposure .
Advanced approaches: - Time-resolved spectroscopy (nanosecond flash photolysis) to track transient intermediates.
- Multivariate analysis (e.g., PCA) to deconvolute overlapping absorption bands .
Q. How can computational modeling predict the stability of this compound derivatives under varying pH conditions?
Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model protonation states at different pH levels. Key steps:
pKa prediction using COSMO-RS (e.g., ketone group pKa ~ −1.5).
Hydrolysis pathways : Simulate nucleophilic attack by water on the carbonyl carbon, with activation energies calculated via QM/MM methods .
Experimental validation involves incubating derivatives in buffered solutions (pH 1–13) and monitoring degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
